An In-depth Technical Guide to (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] Fumarate: A Prodrug Approach in Fumaric Acid Ester Therapeutics
An In-depth Technical Guide to (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] Fumarate: A Prodrug Approach in Fumaric Acid Ester Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, a diester of fumaric acid, represents a sophisticated approach in the design of prodrugs aimed at delivering therapeutic fumarates. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its anticipated biological significance. Drawing upon the well-established pharmacology of fumaric acid esters (FAEs) in immunomodulatory and anti-inflammatory therapies, this document elucidates the rationale behind the design of this molecule as a prodrug of monoethyl fumarate (MEF). We delve into its expected metabolic activation, mechanism of action, and the analytical methodologies crucial for its characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel FAEs.
Introduction: The Rationale for Novel Fumaric Acid Ester Prodrugs
Fumaric acid esters (FAEs) have a long-standing history in the treatment of psoriasis and have gained prominence in the management of multiple sclerosis.[][2][3] The therapeutic efficacy of FAEs, most notably dimethyl fumarate (DMF), is primarily attributed to their active metabolite, monomethyl fumarate (MMF).[4][5] However, the clinical use of DMF is often associated with gastrointestinal side effects and flushing.[4] This has spurred the development of new FAEs and prodrugs with improved tolerability profiles.
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate emerges from this landscape as a rationally designed diester. The core concept is that this compound will undergo hydrolysis in vivo to release two molecules of ethyl (S)-lactate and fumaric acid, which can then be converted to monoethyl fumarate (MEF), another therapeutically active fumarate. This prodrug strategy aims to facilitate absorption and potentially modulate the release of the active moiety, thereby offering a differentiated pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic profiling.
| Property | Value | Source |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | [6] |
| Synonyms | (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, (E)-Bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate | [][2][6] |
| CAS Number | 111293-23-3 | [2] |
| Molecular Formula | C14H20O8 | [][6] |
| Molecular Weight | 316.30 g/mol | [][6] |
| Appearance | Colorless liquid (predicted) | [7] |
| Boiling Point | 394°C at 760 mmHg | [] |
| Density | 1.18 g/cm³ | [] |
| SMILES | CCOC(=O)C([C@@H])(C)OC(=O)/C=C/C(=O)OC(=O)OCC | [6] |
| InChI Key | PVSLHMRMQFZKMW-GOPXOUGQSA-N | [][6] |
Synthesis and Characterization
While this molecule is commercially available from specialty chemical suppliers, a fundamental understanding of its synthesis is crucial for researchers. The most direct route involves the esterification of fumaric acid with ethyl (S)-lactate.
Proposed Synthesis Workflow
The synthesis of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate can be achieved through a direct esterification reaction. The following diagram illustrates a plausible workflow.
Caption: Proposed synthesis workflow for (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate.
Experimental Protocol (Hypothetical)
This protocol is based on general principles of Fischer esterification and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add fumaric acid (1.0 equivalent), ethyl (S)-lactate (2.2 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate.
Analytical Characterization
The structural confirmation of the synthesized compound would rely on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), the methyl groups of the lactate moiety (a doublet), the methine protons of the lactate moiety (a quartet), and the vinyl protons of the fumarate backbone (a singlet, due to symmetry).[6][8]
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester groups, the vinyl carbons of the fumarate, and the carbons of the ethoxy and lactate moieties.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester groups.[6]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Biological Significance and Mechanism of Action
The therapeutic potential of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is predicated on its role as a prodrug.
Metabolic Activation
Upon oral administration, it is anticipated that the ester linkages will be hydrolyzed by esterases present in the gastrointestinal tract, blood, and/or liver.
Caption: Proposed metabolic activation pathway.
This hydrolysis would release monoethyl fumarate (MEF) and ethyl lactate. MEF is a known active metabolite of some FAE formulations.[9] It is plausible that MEF could be further metabolized to the highly active monomethyl fumarate (MMF).
Mechanism of Action
The therapeutic effects of FAEs are believed to be mediated through multiple pathways, primarily involving immunomodulation and antioxidative stress responses.
-
Immunomodulation: FAEs have been shown to shift the cytokine profile from a pro-inflammatory Th1/Th17 response towards an anti-inflammatory Th2 response.
-
Nrf2 Pathway Activation: A key mechanism of action for FAEs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, FAEs can mitigate cellular damage from oxidative stress.
Caption: Simplified diagram of the Nrf2 signaling pathway activated by FAEs.
Potential Applications and Future Directions
Given its design as a prodrug of an active fumarate, (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate holds potential for the treatment of immune-mediated inflammatory diseases such as psoriasis and multiple sclerosis. The key differentiating factor would be its pharmacokinetic profile and tolerability compared to existing FAE therapies.
Future research should focus on:
-
Detailed Pharmacokinetic Studies: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to confirm its conversion to MEF and MMF.
-
Efficacy and Safety Studies: Preclinical studies in relevant animal models of psoriasis and multiple sclerosis are required to evaluate its therapeutic efficacy and to establish a safety profile.
-
Formulation Development: The physicochemical properties will guide the development of a stable and bioavailable oral dosage form.
Conclusion
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is a rationally designed prodrug that leverages the established therapeutic potential of fumaric acid esters. Its unique chemical structure offers the prospect of a modified pharmacokinetic profile, which could translate into an improved therapeutic window. This technical guide provides a foundational understanding of this promising molecule, highlighting the need for further research to fully elucidate its properties and clinical potential.
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